molecular formula C8H13NO B3017245 2-Azabicyclo[3.2.2]nonan-3-one CAS No. 5597-32-0

2-Azabicyclo[3.2.2]nonan-3-one

Cat. No.: B3017245
CAS No.: 5597-32-0
M. Wt: 139.198
InChI Key: USEQGBOOQRRTSE-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.2.2]nonan-3-one is a bicyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a nitrogen atom incorporated into a bicyclic framework, which imparts distinct chemical and biological characteristics.

Biochemical Analysis

Biochemical Properties

2-Azabicyclo[3.2.2]nonan-3-one interacts with various enzymes and proteins in biochemical reactions. It has been found to exhibit antiprotozoal activities, suggesting that it may interact with enzymes or proteins essential to the life cycle of these protozoa .

Cellular Effects

The cellular effects of this compound are primarily observed in its antiprotozoal activity. It has been shown to inhibit the growth of Plasmodium falciparum and Trypanosoma brucei rhodesiense, indicating that it may interfere with cellular processes essential to these organisms .

Molecular Mechanism

Its antiprotozoal activity suggests that it may bind to or inhibit the function of key biomolecules in these organisms, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Its antiprotozoal activity has been observed in vitro, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown to exhibit antiprotozoal activity in vitro, suggesting that it may also be effective at varying dosages in vivo .

Metabolic Pathways

Given its antiprotozoal activity, it may interact with enzymes or cofactors in the metabolic pathways of Plasmodium falciparum and Trypanosoma brucei rhodesiense .

Transport and Distribution

Its antiprotozoal activity suggests that it may be transported to and accumulate in the cells of Plasmodium falciparum and Trypanosoma brucei rhodesiense .

Subcellular Localization

Given its antiprotozoal activity, it may be localized to specific compartments or organelles within the cells of Plasmodium falciparum and Trypanosoma brucei rhodesiense .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.2.2]nonan-3-one typically involves the transformation of bicyclo[2.2.2]octan-2-ones through various chemical reactions. One common method is the Schmidt reaction, where bicyclo[2.2.2]octan-2-ones are treated with hydrazoic acid in the presence of a strong acid, leading to the formation of the azabicyclo compound . Another approach involves the Beckmann rearrangement of bicyclo[2.2.2]octan-2-one oximes, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[3.2.2]nonan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and halides under appropriate conditions.

Major Products:

Properties

IUPAC Name

2-azabicyclo[3.2.2]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-5-6-1-3-7(9-8)4-2-6/h6-7H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEQGBOOQRRTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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